molecular formula C6H15NO2S B1445115 (2-Methanesulfonyl-2-methylpropyl)(methyl)amine CAS No. 1249167-64-3

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine

Cat. No. B1445115
M. Wt: 165.26 g/mol
InChI Key: LSLLJIVCOBRODQ-UHFFFAOYSA-N
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Description

“(2-Methanesulfonyl-2-methylpropyl)(methyl)amine” is a chemical compound with the CAS Number: 1249167-64-3 . Its IUPAC name is N,2-dimethyl-2-(methylsulfonyl)-1-propanamine . The molecular weight of this compound is 165.26 .


Molecular Structure Analysis

The InChI code for “(2-Methanesulfonyl-2-methylpropyl)(methyl)amine” is 1S/C6H15NO2S/c1-6(2,5-7-3)10(4,8)9/h7H,5H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Methanesulfonyl-2-methylpropyl)(methyl)amine” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

1. Sulfhydryl Reagent and Amino Group Reactions

Methyl methanesulfonothioate (MMTS), a compound related to (2-Methanesulfonyl-2-methylpropyl)(methyl)amine, has been used as a sulfhydryl reagent. However, its inactivation of D-3-hydroxybutyrate dehydrogenase suggests reactions with amino groups, producing methylsulfenamide of the amine as identified by NMR analysis (Kluger & Tsui, 1980).

2. Atmospheric Particle Formation

Amines enhance methanesulfonic acid (MSA)-driven new particle formation (NPF) in the atmosphere. The enhancement is due to the basicity of amines and their structural effects, with a comparative study showing different potentials of amines like methylamine (MA) and dimethylamine (DMA) in MSA-driven NPF (Shen et al., 2020).

3. Chemical Synthesis

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine-related compounds are used in the stereospecific substitution of optically pure methanesulfonates with amines, aiding in the synthesis of chiral nonracemic amines (Uenishi et al., 2004).

4. Aerosol Research

Studies on the displacement of amines in methanesulfonate salt particles by different gas-phase amines have implications for understanding aerosol formation and atmospheric chemistry (Dawson et al., 2014).

5. Environmental Impact Studies

The transformation of bensulfuron methyl (BSM) under methanogenic conditions, involving methanesulfonates, is crucial for understanding the environmental impact of this herbicide. The study showed BSM can be mineralized to methane through hydrolysis, adsorption, and biodegradation (Zhu et al., 2018).

6. Ionic Liquid and Catalyst Research

Nicotinum methane sulfonate (NMS), derived from methanesulfonic acid, serves as an efficient catalyst in the synthesis of organic compounds like 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).

7. Methanesulfonate in Microbial Metabolism

Methanesulfonic acid, structurally related to (2-Methanesulfonyl-2-methylpropyl)(methyl)amine, is metabolized by certain aerobic bacteria as a source of sulfur and carbon, playing a significant role in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

8. Genotoxic Impurity Control in Drug Manufacturing

The control of genotoxic impurities like methyl methanesulfonate in drug manufacturing processes emphasizes the importance of quality assurance and regulatory compliance in pharmaceutical production (Cimarosti et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,2-dimethyl-2-methylsulfonylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-6(2,5-7-3)10(4,8)9/h7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLLJIVCOBRODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methanesulfonyl-2-methylpropyl)(methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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